(2-Chloropyridin-3-yl)methanol
Overview
Description
(2-Chloropyridin-3-yl)methanol, also known as 2-chloro-3-methoxypyridine, is an organic compound with the molecular formula C5H6ClNO. It is a colourless liquid with a sweet, pungent odour, and is miscible with water. This compound is used in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and pesticides. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments, as well as potential future directions, are discussed in
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Heterocyclic Compound Chemistry .
Comprehensive and Detailed Summary of the Application
“(2-Chloropyridin-3-yl)methanol” is used in the synthesis of two methyl 5-(2-chloropyridin-3-yl)pentanoates, which are 1,3,5-tricarbonyl compounds containing a chlorinated pyridine moiety . These compounds are important synthetic building blocks and represent an important structural motif in natural product chemistry and pharmacy .
Detailed Description of the Methods of Application or Experimental Procedures
The reaction of 1,3-bis(silyloxy)-1,3-butadiene, prepared from methyl acetoacetate, with 2-chloropyridine-3-carboxylic acid chloride afforded highly unstable methyl 5-(2-chloropyridin-3-yl)pentanoate in 51% yield . It was necessary to mix the starting materials at low temperature (-78°C) to avoid formation of complex mixtures . The reaction of this compound with an excess of MeI in the presence of Cs2CO3 in DMSO afforded 8-azachromone .
Thorough Summary of the Results or Outcomes Obtained
The formation of 8-azachromone can be explained by base-mediated formation of an enolate anion and regioselective attack of the oxygen to position 2 of the pyridine (nucleophilic aromatic substitution) with subsequent double methylation of the methylene group located next to the ester moiety .
properties
IUPAC Name |
(2-chloropyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPDWSBKPCOQDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377071 | |
Record name | (2-Chloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-3-yl)methanol | |
CAS RN |
42330-59-6 | |
Record name | 2-Chloro-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42330-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloropyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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